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Compound Name:
carbonyl)phenylboronic acid

Cat. No.: B1587711

An In-Depth Technical Guide to 3-(Morpholine-4-carbonyl)phenylboronic acid

Introduction: A Versatile Building Block in Modern
Chemistry

3-(Morpholine-4-carbonyl)phenylboronic acid is a bifunctional organic compound of
significant interest to researchers in medicinal chemistry and materials science. Its structure
uniquely combines the reactivity of a phenylboronic acid with the advantageous
physicochemical properties conferred by a morpholine carboxamide moiety. Boronic acids are
renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Nobel
Prize-winning Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond
formation.[1][2][3] Simultaneously, the morpholine heterocycle is a privileged scaffold in drug
discovery, often incorporated to enhance aqueous solubility, metabolic stability, and target
engagement, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a
molecule.[4][5]

This guide provides a comprehensive overview of the physical and chemical properties of 3-
(Morpholine-4-carbonyl)phenylboronic acid, offering field-proven insights for its application
in research and development. We will delve into its structural characteristics, reactivity, and
established experimental protocols, grounding the discussion in authoritative scientific
principles.
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Physicochemical and Structural Properties

The compound's utility is fundamentally derived from its inherent physical and chemical
characteristics. These properties dictate its handling, reactivity, and suitability for various

applications.

Core Data Summary

A compilation of the key physicochemical data for 3-(Morpholine-4-carbonyl)phenylboronic
acid and its common pinacol ester variant is presented below.
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Property

Value (for 3-
(Morpholine-4-
carbonyl)phenylbor
onic acid)

Value (for its
. Reference(s)
pinacol ester)

CAS Number

723281-55-8

871332-68-2 6][7]

Molecular Formula

C11H14BNOa4

C17H24BNOa4 [8]

Molecular Weight

235.04 g/mol

317.18 g/mol [8]

Appearance

White to off-white
solid/crystalline

powder

Solid [9]

Solubility

Phenylboronic acids
generally exhibit high
solubility in polar
organic solvents like
ethers and ketones,
moderate solubility in
chloroform, and poor
solubility in nonpolar
hydrocarbons like
hexanes.[1][10][11]
The morpholine
moiety is expected to
enhance aqueous
solubility compared to
unsubstituted

phenylboronic acid.

Generally higher
solubility in organic
solvents than the
parent boronic acid.
[10](12]

pKa

The pKa of
unsubstituted
phenylboronic acid is
approximately 8.83.[1]
The electron-
withdrawing nature of
the meta-substituted

carbonyl group is

N/A
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expected to slightly
increase the acidity
(lower the pKa) of 3-
(Morpholine-4-
carbonyl)phenylboroni
c acid.[13]

Structural Analysis and Spectroscopic Characterization

The molecule consists of a central phenyl ring substituted at the 1-position with a boronic acid
group [-B(OH)z] and at the 3-position with a morpholine-4-carbonyl group. The boron atom is
sp2-hybridized, possessing a vacant p-orbital that imparts its character as a mild Lewis acid.[1]
This Lewis acidity is crucial for its reactivity.

The morpholine ring typically adopts a stable chair conformation.[4] The presence of both the
boronic acid's hydroxyl groups (hydrogen bond donors) and the morpholine's oxygen and
amide carbonyl (hydrogen bond acceptors) allows for complex hydrogen-bonding networks in
the solid state, influencing its crystal packing and physical properties.[14]

Characterization of this compound relies on standard analytical techniques:

e H NMR Spectroscopy: Would show characteristic aromatic proton signals in the 7-8 ppm
range, along with signals for the morpholine ring protons typically around 3.7 ppm.[15][16]

e 1B NMR Spectroscopy: A powerful tool for studying boronic acids, this technique would
show a signal characteristic of a trigonal sp2-hybridized boron atom. This chemical shift is
sensitive to pH and complexation with diols.[17][18]

e Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Chemical Reactivity and Synthetic Utility

The primary utility of 3-(Morpholine-4-carbonyl)phenylboronic acid lies in its capacity to
serve as a versatile building block in organic synthesis, particularly in the construction of biaryl
structures.

The Suzuki-Miyaura Cross-Coupling Reaction
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This compound is an excellent substrate for the Suzuki-Miyaura reaction, a palladium-catalyzed
process that couples the phenyl group of the boronic acid with an organohalide or triflate.[3][19]
This reaction is fundamental to synthesizing complex molecules in the pharmaceutical and
materials industries.[8][20]

Causality of the Reaction Mechanism: The reaction proceeds through a well-established
catalytic cycle. The key is the activation of the boronic acid with a base (e.g., K2COs, KsPOa).
This converts the neutral, sp?-hybridized boronic acid into an anionic, sp3-hybridized "ate"
complex.[2] This structural change increases the nucleophilicity of the phenyl group attached to
the boron, making it capable of transferring from boron to the palladium center during the
crucial transmetalation step.

Pd(0)L2
(Active Catalyst)

. RL-R?
> (Coupled Product)

R-Pd(Il)L2-X
(Aryl Palladium Complex)

RI-Pd(ll)L2-R2
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R-X _—
(Organohalide)

Oxidative Addition
Activation,

B(OH)> o  Bace(ea K.CO. --_Activation [R2-B(OH)s]~
(Biio%?/:'gd) ______ Base (e.g. KaCOs) ™ (Activated Boronate)
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Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocols for Application

Adherence to validated protocols is critical for safety and experimental success. The following
sections provide self-validating systems for handling and reacting with this compound.

Protocol 1: Safe Handling and Storage

Boronic acids and their derivatives require careful handling to maintain their integrity and
ensure user safety.

Step-by-Step Handling Protocol:
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Engineering Controls: Handle the compound within a certified chemical fume hood to avoid
inhalation of dust.[21]

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and
nitrile gloves.[22] Inspect gloves before use and use proper removal technique.[22]

Dispensing: When weighing and dispensing the solid, use anti-static measures and avoid
creating dust clouds.[23]

Contamination Avoidance: Use clean, dedicated spatulas and glassware. The compound is
hygroscopic and should be protected from moisture.[9][21]

Spill Cleanup: In case of a spill, sweep up the solid material carefully, place it in a suitable
container for disposal, and clean the area. Avoid generating dust.[23]

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-
ventilated area, often under refrigeration.[21][23]

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol describes a typical workflow for using 3-(Morpholine-4-carbonyl)phenylboronic

acid in a Suzuki coupling reaction.

Materials:

3-(Morpholine-4-carbonyl)phenylboronic acid (1.05 - 1.2 equivalents)

Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)

Palladium Catalyst (e.g., Pd(PPhs)a or Pdz(dba)s with a ligand like XPhos) (1-5 mol%)
Base (e.g., K2COs, K3POa4, Cs2C0s3) (2-3 equivalents)

Anhydrous Solvent (e.g., Dioxane/Water, DMF, Toluene)

Step-by-Step Reaction Protocol:
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Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the
aryl halide (1.0 eq.), 3-(Morpholine-4-carbonyl)phenylboronic acid (1.05 eq.), and the
base (2.0 eq.).

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10
minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

Reagent Addition: Under the inert atmosphere, add the palladium catalyst/ligand mixture,
followed by the degassed solvent(s).

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir
vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

Workup:

o Cool the reaction to room temperature.

o Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

o Separate the organic layer. Wash it sequentially with water and brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[24]

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product using flash column chromatography on silica gel to obtain the
desired biaryl compound.[24]
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Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion
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3-(Morpholine-4-carbonyl)phenylboronic acid stands out as a highly valuable and versatile
reagent. Its properties are a direct consequence of the synergistic combination of the reactive
boronic acid functional group and the drug-like morpholine scaffold. The boronic acid enables
robust and reliable carbon-carbon bond formation via Suzuki-Miyaura coupling, while the
morpholine moiety provides a handle to improve solubility and other ADME (absorption,
distribution, metabolism, and excretion) properties. For researchers and scientists in drug
development and materials science, a thorough understanding of its physicochemical
properties and reactivity is key to unlocking its full potential in the synthesis of novel and
functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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